molecular formula C35H44I6N6O15 B1672021 Iodixanol CAS No. 92339-11-2

Iodixanol

Cat. No. B1672021
CAS RN: 92339-11-2
M. Wt: 1550.2 g/mol
InChI Key: NBQNWMBBSKPBAY-UHFFFAOYSA-N
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Description

Iodixanol, sold under the brand name Visipaque, is an iodine-containing non-ionic radiocontrast agent . It is used to help diagnose or find problems in the brain, heart, head, blood vessels, kidneys, bladder, and other parts of the body . It is used to create a clear picture of the different parts of the body during certain medical procedures, such as CT scans and angiography .


Synthesis Analysis

Iodixanol can be synthesized by a three-step reaction using N,N’-bis (2,3-dihydroxypropyl)-5-acetamido-2,4,6-triiodoisophthalamide as raw material . Two synthetic routes from 5-nitro-isophthalic acid to iodixanol are described .


Molecular Structure Analysis

The molecular formula of Iodixanol is C35H44I6N6O15 . The molecular weight is 1550.2 g/mol . The chemical structure is confirmed by spectroscopical data .


Physical And Chemical Properties Analysis

Iodixanol is a dimeric, non-ionic, water-soluble, radiographic contrast agent . It is an amorphous and hygroscopic solid which is freely soluble in water . Partition coefficients show that iodixanol is even more hydrophilic than the nonionic monomers such as iohexol .

Scientific Research Applications

Iodixanol: A Comprehensive Analysis of Scientific Research Applications

Coronary Angiography: Iodixanol is commonly used as a contrast agent during coronary angiography, especially in patients with renal dysfunction. Its low toxicity to the kidneys compared to other intravascular contrast agents makes it a preferred choice .

Diagnostic Imaging: Its isotonicity with plasma and high safety profile make Iodixanol suitable for various diagnostic imaging procedures, including interventions, vascular stenting, and surgical treatments .

Computed Tomography (CT) Scans: As an iso-osmolar non-ionic dimeric hydrophilic contrast agent, Iodixanol is used in CT scans due to its higher viscosity compared to monomeric agents, which can provide clearer images .

Prevention of Contrast-Induced Nephropathy: Iodixanol’s low osmolality helps in preventing contrast-induced nephropathy, which is a risk associated with the use of contrast media during imaging procedures .

Allergic Reaction Studies: Research has been conducted to detect allergic reaction signals induced by Iodixanol injections, improving the understanding of its safety profile .

Embolization Procedures: Iodixanol has been explored as a new contrast agent for cyanoacrylate embolization, a procedure used to treat vascular anomalies and bleeding .

Acute Kidney Injury (AKI) Prognosis: Studies have investigated the incidence of Iodixanol-associated AKI in patients undergoing elective percutaneous coronary intervention (PCI), contributing to better risk management strategies .

Antiviral Research: Clinical trials are evaluating the efficacy of iodine complexes, including Iodixanol, in patients infected with SARS-CoV-2 to determine the best route of administration .

Mechanism of Action

Target of Action

Iodixanol is primarily used as a contrast agent during coronary angiography . Its primary targets are the body structures that contain iodine . It is particularly useful in individuals with renal dysfunction, as it is believed to be less toxic to the kidneys than most other intravascular contrast agents .

Mode of Action

Iodixanol works by attenuating x-rays as they pass through the body . The degree of opacity produced by iodixanol is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays . After intravascular administration, iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur .

Pharmacokinetics

Iodixanol is rapidly excreted, mainly via the kidneys . The plasma half-life in humans is approximately 2.1 hours . Within 24 hours after injection, 97% of the dose is excreted unmetabolized in the urine via glomerular filtration . The excretion in feces is 1.2% of the dose . The parameters calculated were independent of the given dose .

Result of Action

The primary result of iodixanol’s action is the opacification of vessels in the path of flow of the contrast agent, permitting visualization of internal structures . This allows for the diagnosis and monitoring of various medical conditions, particularly those related to the cardiovascular system .

Action Environment

The absorption performance of iodixanol can be affected by several factors, including the quantity of iodixanol templates, the crosslink density, and the solvents/porogens . Physicochemical environmental conditions also affect the biotransformation of iodixanol . The most important factors are considered to be the availability of oxygen, organic carbon, and photochemical pre-treatment .

Safety and Hazards

Iodixanol is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with eyes and skin should be avoided . It is recommended that handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44I6N6O15/c1-13(52)46(30-26(38)20(32(59)42-3-15(54)9-48)24(36)21(27(30)39)33(60)43-4-16(55)10-49)7-19(58)8-47(14(2)53)31-28(40)22(34(61)44-5-17(56)11-50)25(37)23(29(31)41)35(62)45-6-18(57)12-51/h15-19,48-51,54-58H,3-12H2,1-2H3,(H,42,59)(H,43,60)(H,44,61)(H,45,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNWMBBSKPBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44I6N6O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045523
Record name Iodixanol
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Molecular Weight

1550.2 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iodixanol
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Solubility

Soluble in water, 1.85e-01 g/L
Record name Iodixanol
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Record name Iodixanol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Density

1.266
Record name Iodixanol
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Mechanism of Action

Organic iodine compounds attenuate x-rays as they pass through the body, thereby allowing the body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intravascular administration, iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur., Intravascular injection of iodixanol opacifies those vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant dilution and elimination occurs.
Record name Iodixanol
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Product Name

Iodixanol

CAS RN

92339-11-2
Record name Iodixanol
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Record name 5-(Acetyl-(3-(acetyl-(3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl)amino)-2- hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide; 5,5'-((2-Hydroxytrimethylene)bis(acetylimino))bis(N,N'-bis(2,3-dihydroxypropyl)-2,4,6- triiodoisophthalamide);
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Record name IODIXANOL
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Record name Iodixanol
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Record name Iodixanol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240-250 °C
Record name Iodixanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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